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molecular formula C6H3F2IO B1344038 2,4-Difluoro-6-iodophenol CAS No. 551002-42-7

2,4-Difluoro-6-iodophenol

Cat. No. B1344038
M. Wt: 255.99 g/mol
InChI Key: DNTJGBIQTKFVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000108B2

Procedure details

To a stirred solution of 10 g of 2,4-difluorophenol in 300 mL of methanol at 0° C., add 22.5 g (150.2 millimoles (mmol) of NaI and 3.08 g (77 mmol) of NaOH. To the resulting mixture add 175 mL of 5% aqueous NaOCl solution (commercial bleach) over a one hour period. Stir the resulting slurry for one more hour at 0° C. Add 100 mL of 10% aqueous Na2S2O3 solution, and acidify the resulting reaction mixture by adding dilute hydrochloric acid. Extract the resulting mixture with methylene chloride, wash the resulting organic layer with brine and dry it over anhydrous magnesium sulfate. Remove solvent and purify the residue by flash chromatography using 50 vol % methylene chloride in hexanes to yield 8.10 g (41.16%) of pure 2,4-difluoro-6-iodophenol (P7) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Na+].[I-:11].[OH-].[Na+].[O-]Cl.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+].Cl>CO>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([I:11])[C:3]=1[OH:9] |f:1.2,3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)O
Name
Quantity
150.2 mmol
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
3.08 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
175 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Three
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the resulting slurry for one more hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
Extract the resulting mixture with methylene chloride
WASH
Type
WASH
Details
wash the resulting organic layer with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry it over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Remove solvent and purify the residue by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)F)I)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 41.16%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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